Boc-Asp(OtBu)-OH, also known as N-alpha-tert-butyloxycarbonyl-L-aspartic acid beta-tert-butyl ester, is a key building block in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and researchers often need to synthesize specific peptides for research and development purposes.
Boc-Asp(OtBu)-OH serves as a protected form of the L-aspartic acid amino acid. The "Boc" (tert-butyloxycarbonyl) and "OtBu" (tert-butyl) groups temporarily protect the amino and carboxylic acid groups, respectively, allowing them to participate in specific chemical reactions while preventing unwanted side reactions during peptide chain assembly. Once the peptide sequence is built, these protecting groups can be selectively removed to reveal the functional groups of the amino acid, enabling the peptide to fold into its desired conformation and perform its biological function.
Boc-Asp(OtBu)-OH can be used to create modified peptides for studying protein-protein interactions. These interactions are essential for various cellular processes, and understanding them is crucial for developing new drugs and understanding diseases. Researchers can modify the structure of Boc-Asp(OtBu)-OH by attaching specific functional groups or fluorescent tags. The resulting modified peptides can then be used to probe protein-protein interactions in various ways, such as identifying binding sites on proteins or measuring the strength of these interactions.
Boc-Aspartic Acid 4-tert-butyl Ester, commonly referred to as Boc-Asp(OtBu)-OH, is a derivative of aspartic acid characterized by the presence of a tert-butyl ester group at the 4-position and a N-tert-butoxycarbonyl protecting group on the amino group. This compound has the molecular formula and a molar mass of approximately 289.32 g/mol. It appears as a white solid and is soluble in organic solvents such as methanol and dimethyl sulfoxide . The compound is primarily utilized in peptide synthesis and other organic chemistry applications due to its stability and ease of manipulation.
The synthesis of Boc-Asp(OtBu)-OH typically involves several steps:
Boc-Asp(OtBu)-OH finds numerous applications in organic chemistry and biochemistry:
Studies on Boc-Asp(OtBu)-OH interactions primarily focus on its reactivity with other amino acids and its role in forming peptide bonds. Interaction studies often explore how modifications to the aspartic acid structure influence binding affinity and specificity in biological systems. Additionally, research may involve assessing how Boc-protected derivatives affect enzyme activity or receptor binding when incorporated into larger biomolecules .
Several compounds share structural similarities with Boc-Asp(OtBu)-OH. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
(R)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | 77004-75-2 | 0.98 |
N-(tert-Butoxycarbonyl)-L-aspartic acid β-tert butyl ester | 155542-33-9 | 0.98 |
Boc-D-Aspartic Acid | 1913-12-8 | 0.97 |
Boc-L-Asparagine | 15429-6 | 0.96 |
These compounds are unique due to their specific functional groups and stereochemistry, which can significantly influence their reactivity and biological activity compared to Boc-Asp(OtBu)-OH.
Irritant